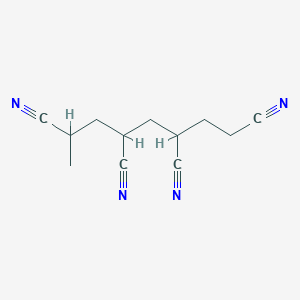
Octane-1,3,5,7-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octane-1,3,5,7-tetracarbonitrile is an organic compound with the molecular formula C12H14N4 It is characterized by the presence of four cyano groups attached to an octane backbone
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing octane-1,3,5,7-tetracarbonitrile involves the electrochemical cascade assembling of heterocyclic ketones and two molecules of malononitrile. This reaction is carried out in an undivided cell in alcohols in the presence of sodium bromide as a mediator. The process results in the selective formation of substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles with yields ranging from 50% to 75% .
Industrial Production Methods
化学反応の分析
Types of Reactions
Octane-1,3,5,7-tetracarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include malononitrile, sodium bromide, and various heterocyclic ketones. The reactions are typically carried out in alcohols under electrochemical conditions .
Major Products Formed
The major products formed from reactions involving this compound include substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles, which have significant pharmacological and physiological activity .
科学的研究の応用
Octane-1,3,5,7-tetracarbonitrile has several scientific research applications:
Chemistry: It is used in the synthesis of complex molecular structures through cascade reactions.
Medicine: Its derivatives exhibit pharmacological activities, including antitumor and antiviral properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of octane-1,3,5,7-tetracarbonitrile involves its interaction with molecular targets such as enzymes and proteins. For example, its derivatives can inhibit regulators of G-protein signaling (RGS) proteins and suppress protein auto-splicing . These interactions are crucial for its pharmacological effects.
類似化合物との比較
Similar Compounds
6-Heterospiro[2.5]octane-1,1,2,2-tetracarbonitrile: This compound is synthesized using a similar electrochemical cascade method and shares similar pharmacological properties.
1,1,2,2-Tetracyanocyclopropanes: These compounds also contain multiple cyano groups and exhibit similar biological activities.
Uniqueness
Octane-1,3,5,7-tetracarbonitrile is unique due to its specific structure, which allows for the formation of complex molecular scaffolds through cascade reactions. Its derivatives’ ability to inhibit RGS proteins and suppress protein auto-splicing further distinguishes it from other similar compounds .
特性
CAS番号 |
64918-23-6 |
|---|---|
分子式 |
C12H14N4 |
分子量 |
214.27 g/mol |
IUPAC名 |
octane-1,3,5,7-tetracarbonitrile |
InChI |
InChI=1S/C12H14N4/c1-10(7-14)5-12(9-16)6-11(8-15)3-2-4-13/h10-12H,2-3,5-6H2,1H3 |
InChIキー |
IESSBPOBACMSRE-UHFFFAOYSA-N |
正規SMILES |
CC(CC(CC(CCC#N)C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


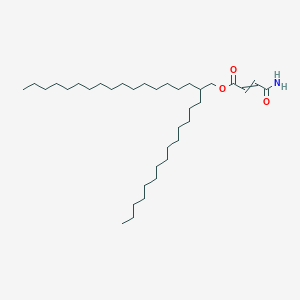
![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)
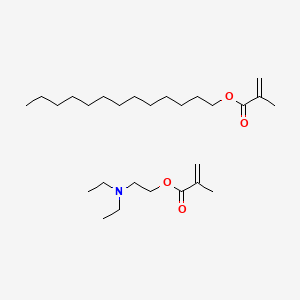
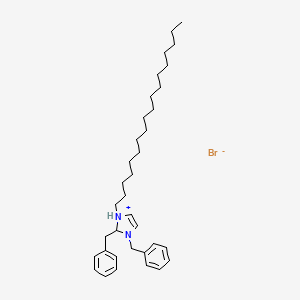
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
![1-[(Methylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14496915.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)

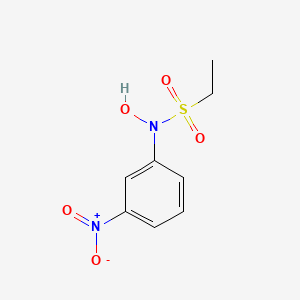
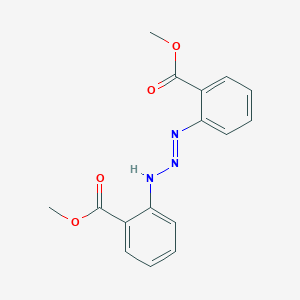
![2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid](/img/structure/B14496933.png)
![(E)-but-2-enedioic acid;ethyl 2-methyl-2-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propanoate](/img/structure/B14496934.png)
![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)
